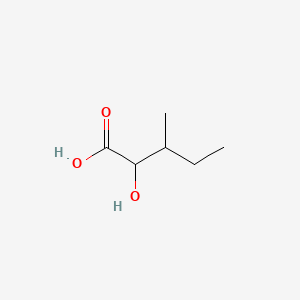

2-Hydroxy-3-methylpentanoic acid

Descripción

Contextualization of Branched-Chain α-Hydroxy Acids in Chemical and Biological Systems

Branched-chain α-hydroxy acids are metabolites of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. nih.govnih.gov These essential amino acids are fundamental building blocks of proteins and play crucial roles in various physiological processes, including protein synthesis and energy production. nih.gov The metabolism of BCAAs is a complex process, and the resulting α-hydroxy acids provide valuable insights into these pathways. nih.gov

In biological systems, BCHAs like 2-hydroxy-3-methylpentanoic acid are generated through the reduction of their corresponding α-keto acids. hmdb.ca This conversion is a key step in the catabolism of BCAAs. nih.gov The presence and concentration of these hydroxy acids in biological fluids such as blood and urine can serve as important indicators of metabolic health and disease. smolecule.comhmdb.ca

Significance of this compound and its Stereoisomers in Research

The significance of this compound in research is intrinsically linked to its role as a metabolite of the essential amino acid L-isoleucine. smolecule.comscbt.com Its levels are particularly relevant in the study of certain metabolic disorders. For instance, elevated concentrations of this compound are a key biomarker for Maple Syrup Urine Disease (MSUD), a rare genetic disorder affecting the metabolism of branched-chain amino acids. smolecule.comhmdb.ca This makes the monitoring of this compound crucial for the diagnosis and management of MSUD. smolecule.com

Furthermore, research into this compound extends to understanding the metabolic capabilities of various microorganisms. Certain bacteria, such as those from the Lactobacillaceae family, are known to produce BCHAs, highlighting their potential relevance in gut microbiota and food science. mdpi.com

Structural Isomerism and Stereochemical Considerations of this compound

The structure of this compound contains two chiral centers, which gives rise to multiple stereoisomers. This stereochemical complexity is a critical aspect of its biological activity and analytical characterization.

Due to its two chiral carbons, this compound exists as four distinct stereoisomers. smolecule.comhmdb.ca These are pairs of enantiomers and diastereomers. The four stereoisomers are (2S,3S), (2R,3R), (2S,3R), and (2R,3S). hmdb.ca Enantiomers are non-superimposable mirror images of each other, such as the (2S,3S) and (2R,3R) pair. umd.edu Diastereomers, on the other hand, are stereoisomers that are not mirror images, for example, the relationship between the (2S,3S) and (2S,3R) forms. umd.edu

The different stereoisomers of this compound can have distinct biological properties and metabolic fates. Biological systems are inherently chiral and often exhibit high stereoselectivity, meaning that enzymes and receptors can interact differently with each stereoisomer. For example, the formation of L-alloisoleucine and the various stereoisomers of 2-hydroxy-3-methylvaleric acid from L-isoleucine in both normal individuals and those with MSUD is a stereospecific process. hmdb.ca

The ability to separate and analyze these individual stereoisomers is crucial for accurately understanding their roles in metabolic pathways and disease. nih.gov Techniques such as gas chromatography-mass spectrometry have been developed for the analysis of these stereoisomers. nih.gov The stereoselective synthesis of specific isomers is also an important area of research, enabling more detailed studies of their individual biological activities. elsevierpure.com The binding of different stereoisomers to proteins like human serum albumin can also vary, which has implications for their transport and distribution within the body. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862016 | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-15-3 | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Methylpentanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to 2-hydroxy-3-methylpentanoic acid, allowing for both stereoselective and non-stereoselective preparations.

Stereoselective Synthesis of this compound from Chiral Precursors

The controlled synthesis of specific stereoisomers of this compound is often achieved by starting with enantiomerically pure precursors. This approach leverages the existing chirality of the starting material to direct the formation of the desired stereochemistry in the final product.

L-isoleucine, a naturally occurring chiral amino acid, is a common and logical starting point for the stereoselective synthesis of this compound. smolecule.comsigmaaldrich.com The inherent chirality of L-isoleucine can be transferred to the target molecule through a series of chemical transformations. The metabolic relationship between L-isoleucine and this compound, where the latter is a metabolite of the former, underscores the structural connection between these compounds. smolecule.comhmdb.ca The synthesis often involves the conversion of the amino group of L-isoleucine into a hydroxyl group while preserving the stereochemistry at the adjacent chiral center. This can be achieved through methods such as diazotization followed by hydrolysis.

Beyond L-isoleucine, other chiral amino acid scaffolds can be employed in asymmetric synthesis to construct the desired carbon framework and introduce the necessary functional groups with high stereocontrol. nih.govnih.gov These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions.

Once a stereochemically defined this compound is synthesized, it can be further modified or derivatized for various applications, such as in the synthesis of more complex molecules or for analytical purposes. Common derivatization strategies include esterification of the carboxylic acid group or protection of the hydroxyl group. For instance, methylation to form methyl 2-hydroxy-3-methylpentanoate can facilitate analysis by gas chromatography. nist.gov

These derivatization reactions are typically designed to proceed without affecting the stereocenters of the molecule, thus preserving its enantiomeric purity. The choice of derivatizing agent and reaction conditions is critical to prevent racemization or other unwanted side reactions.

Non-Stereoselective Synthetic Pathways to this compound

In situations where a mixture of stereoisomers is acceptable or can be separated later, non-stereoselective synthetic methods offer a more straightforward approach. nih.gov These methods typically involve the construction of the carbon skeleton without the use of chiral catalysts or starting materials. An example could be the reaction of a suitable Grignard reagent with an alpha-keto ester, followed by hydrolysis. While this approach yields a racemic or diastereomeric mixture of products, it can be a cost-effective way to produce the compound in larger quantities. Subsequent separation of the stereoisomers can be achieved through techniques such as chiral chromatography.

Biocatalytic and Biotechnological Production of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. nih.govresearchgate.net Enzymes offer high selectivity and can operate under mild reaction conditions, making them attractive for the synthesis of enantiomerically pure this compound.

Enzymatic Routes for Chiral this compound Synthesis

The biosynthesis of this compound in biological systems provides a blueprint for enzymatic synthesis. smolecule.com In vivo, it is formed from the reduction of 2-keto-3-methylvaleric acid, a transamination product of isoleucine. smolecule.comhmdb.ca This reduction is catalyzed by dehydrogenase enzymes.

This natural pathway can be harnessed for in vitro or whole-cell biocatalytic processes. For example, a suitable ketoreductase enzyme can be used to asymmetrically reduce 2-keto-3-methylvaleric acid to a specific stereoisomer of this compound. The choice of enzyme is crucial for achieving high enantioselectivity. Modern techniques in enzyme evolution and protein engineering can be used to develop highly efficient and selective biocatalysts for this transformation. researchgate.net Whole-cell biocatalysis, using microorganisms such as Saccharomyces cerevisiae which are known to produce this compound, can also be a viable production method. nih.gov

| Synthetic Approach | Key Features | Stereocontrol | Typical Starting Materials |

| Stereoselective Chemical Synthesis | Utilizes chiral precursors or catalysts to direct stereochemistry. | High | L-Isoleucine, other chiral amino acids. |

| Non-Stereoselective Chemical Synthesis | Simpler, often higher-yielding but produces mixtures of stereoisomers. | Low to None | Acyclic precursors, Grignard reagents, alpha-keto esters. |

| Biocatalytic Synthesis | Employs enzymes (e.g., ketoreductases) for high selectivity and mild conditions. | High | 2-Keto-3-methylvaleric acid. |

Role of Lactate (B86563) Dehydrogenase and Other 2-Hydroxy Acid Dehydrogenases in Biosynthesis and Production

This compound, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic acid produced during the metabolism of L-isoleucine. hmdb.casmolecule.combiosynth.com Its biosynthesis involves the reduction of the corresponding α-keto acid, 2-keto-3-methylvaleric acid (KMVA). hmdb.casmolecule.comymdb.ca This conversion is catalyzed by oxidoreductase enzymes, with lactate dehydrogenase (LDH) and other 2-hydroxy acid dehydrogenases playing a crucial role. hmdb.canih.govnih.gov

Lactate dehydrogenase (EC 1.1.1.27) is a ubiquitous enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the interconversion of NADH and NAD+. nih.govwikipedia.org While its primary substrate is lactate, LDH can also act on other 2-oxoacids. harvard.edu Research has demonstrated that specific LDH isoenzymes and other related dehydrogenases can efficiently catalyze the reduction of a variety of 2-hydroxyacids.

A systematic biochemical study of mouse lactate dehydrogenase D (mLDHD) revealed that it functions as a general dehydrogenase for D-2-hydroxyacids that have hydrophobic moieties at the C2 position. nih.gov The enzyme showed significant activity towards D-2-hydroxy-3-methylvalerate, converting it to 2-keto-3-methylvalerate with high catalytic efficiency. nih.gov This indicates its potential for the stereospecific production of the D-enantiomer of this compound. The catalytic efficiencies of mLDHD for various D-2-hydroxyacids are substantially higher than for its namesake substrate, D-lactate, highlighting its broad substrate specificity and utility in biosynthesis. nih.gov

Table 1: Catalytic Efficiency of Mouse LDHD with Various D-2-hydroxyacid Substrates

| Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹mM⁻¹) | Relative Efficiency (Fold increase vs. D-lactate) |

|---|---|---|---|---|

| D-lactate | 15.2 ± 1.1 | 14.8 ± 0.4 | 0.97 | 1.0 |

| D-2-hydroxyisovalerate | 2.1 ± 0.2 | 11.4 ± 0.3 | 5.4 | 5.6 |

| D-2-hydroxyisocaproate | 1.4 ± 0.1 | 10.9 ± 0.2 | 7.8 | 8.0 |

| D-2-hydroxy-3-methylvalerate | 1.8 ± 0.2 | 13.1 ± 0.4 | 7.3 | 7.5 |

This table summarizes the kinetic parameters of mouse LDHD with various D-2-hydroxyacid substrates, demonstrating its high efficiency for compounds with hydrophobic side chains like D-2-hydroxy-3-methylvalerate. nih.gov

Coupled Enzyme Systems for α-Hydroxy Carboxylic Acid Production

The practical application of dehydrogenases, such as lactate dehydrogenase, in synthetic processes is often limited by the cost of the required nicotinamide (B372718) cofactor (NADH or NADPH). These cofactors are used in stoichiometric amounts in the reduction reaction. To overcome this limitation, coupled-enzyme systems are employed for efficient cofactor regeneration.

In such a system, a second enzyme and a corresponding inexpensive substrate are added to the reaction mixture to regenerate the consumed cofactor. For the production of an α-hydroxy acid from its corresponding α-keto acid by an LDH, which consumes NADH, a common regeneration system involves formate (B1220265) dehydrogenase (FDH). FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD+ back to NADH. This allows a catalytic amount of the expensive NAD+/NADH cofactor to be used for the conversion of a large amount of substrate.

Microbial Fermentation and Biotransformation for this compound

Whole-cell microbial systems offer a powerful alternative to isolated enzymes for producing α-hydroxy acids. They contain the necessary enzymes and cofactors within a protected cellular environment, often capable of self-regeneration of cofactors, thus simplifying the process.

Microbial Resolution of Racemic this compound and Related α-Hydroxy Acids

Kinetic resolution is a widely used method to obtain enantiomerically pure compounds. In the context of α-hydroxy acids, this can be achieved using microorganisms that exhibit enantiospecific degradation, meaning they selectively consume one enantiomer from a racemic mixture, leaving the other enantiomer untouched and in high optical purity.

A study successfully isolated thirty-three bacterial strains from soil that could perform optically asymmetric degradation of racemic 2-hydroxy-4-methylpentanoic acid (dl-HMPA), an analogue of this compound. nih.gov The isolated strains belonged to genera such as Coryneform, Bacillus, Pseudomonas, and Streptomyces. nih.gov The most effective strains, Bacillus freudenreichii and Brevibacterium albidum, were capable of resolving over 30 g/L of dl-HMPA within 4 to 5 days. nih.gov This process yielded the unreacted enantiomer with a theoretical yield of over 80%, while the consumed enantiomer was oxidized to its corresponding 2-oxo-acid. nih.gov

The enantiospecific dehydrogenation responsible for this resolution demonstrated broad substrate specificity, acting on straight and branched-chain aliphatic 2-hydroxy acids from C4 to C16. nih.gov The process was successfully applied to prepare various optically pure C5 to C9 2-hydroxy acids, indicating its applicability for the resolution of racemic this compound. nih.gov

Table 2: Potent Bacterial Strains for Microbial Resolution of dl-2-hydroxy-4-methylpentanoic acid (dl-HMPA)

| Bacterial Strain | Substrate Concentration | Resolution Time | Product | Theoretical Yield |

|---|---|---|---|---|

| Bacillus freudenreichii NRS-137KH20B | >30 g/L | 4-5 days | Optically pure l- or d-HMPA | >80% |

| Brevibacterium albidum NRS-130KH20B | >30 g/L | 4-5 days | Optically pure l- or d-HMPA | >80% |

This table highlights potent bacterial strains identified for the kinetic resolution of dl-HMPA, a process applicable to other α-hydroxy acids like this compound. nih.gov

Engineered Microbial Strains for Enhanced Production or Stereoselectivity

While naturally occurring microorganisms such as Saccharomyces cerevisiae and Corynebacterium glutamicum can produce this compound, their native production levels are often low. ymdb.cacymitquimica.com Metabolic engineering provides a suite of tools to enhance the production and stereoselectivity of desired chemical compounds in microbial hosts.

The general strategy for engineering a microbial strain for overproduction of this compound involves several key steps. First, the endogenous metabolic pathway leading from a central carbon source to the product must be identified. For this compound, this is the L-isoleucine metabolic pathway. smolecule.comymdb.ca

Key engineering strategies include:

Overexpression of Key Enzymes: The genes encoding the rate-limiting enzymes in the pathway, particularly the specific 2-hydroxy acid dehydrogenase that reduces 2-keto-3-methylvaleric acid, can be overexpressed to increase metabolic flux towards the product.

Elimination of Competing Pathways: Deleting genes responsible for competing pathways that drain precursors or convert the product into undesired byproducts can significantly increase the final titer and yield.

Enhancing Precursor Supply: Engineering upstream pathways to channel more carbon into the L-isoleucine pathway can boost the availability of the 2-keto-3-methylvaleric acid precursor.

Improving Stereoselectivity: If a specific stereoisomer is desired, a highly stereoselective dehydrogenase can be introduced and expressed, while endogenous, less selective dehydrogenases can be knocked out.

While specific examples of engineered strains for the dedicated overproduction of this compound are not widely reported, the principles of metabolic engineering have been successfully applied to numerous other organic acids, demonstrating the high potential of this approach. nih.gov

Metabolic Pathways and Biochemical Roles of 2 Hydroxy 3 Methylpentanoic Acid Excluding Human Clinical Aspects

Biosynthesis of 2-Hydroxy-3-methylpentanoic Acid

The formation of this compound, an organic acid also known as 2-hydroxy-3-methylvaleric acid, is intrinsically linked to the metabolism of the essential amino acid L-isoleucine. biosynth.comhmdb.cahealthmatters.io This biochemical transformation is a multi-step process involving specific enzymatic reactions.

L-Isoleucine Metabolism as a Primary Biogenetic Route

In various organisms, including microorganisms and plants, the catabolism of L-isoleucine serves as the foundational pathway for the synthesis of this compound. biosynth.comhmdb.cahealthmatters.io Isoleucine, a branched-chain amino acid, undergoes a series of enzymatic reactions that ultimately lead to the production of this hydroxy acid. wikipedia.orgnumberanalytics.com The initial step in this metabolic cascade is the transamination of L-isoleucine, a reaction catalyzed by branched-chain aminotransferase (BCAT), which converts isoleucine into its corresponding α-keto acid. numberanalytics.com

Precursor-Product Relationships: 2-Keto-3-methylvaleric Acid to this compound

The direct precursor to this compound is 2-keto-3-methylvaleric acid (also known as α-keto-β-methylvaleric acid). hmdb.cahealthmatters.ioumaryland.edu This α-keto acid is generated from L-isoleucine through the action of branched-chain aminotransferase. numberanalytics.comumaryland.edu Subsequently, 2-keto-3-methylvaleric acid is reduced to form this compound. hmdb.cahealthmatters.io This reduction is a critical step in the metabolic fate of the isoleucine carbon skeleton under certain physiological conditions.

Enzymology of this compound Formation in Non-Human Organisms

The conversion of 2-keto-3-methylvaleric acid to this compound is an enzymatic reduction. While the specific enzymes can vary between organisms, evidence suggests that lactate (B86563) dehydrogenase or similar hydroxy acid dehydrogenases may be responsible for this transformation. hmdb.ca In the bacterium Pseudomonas putida, the metabolism of isoleucine involves the formation of 2-keto-3-methylvalerate, which is then further processed in the catabolic pathway. nih.gov The induction of specific enzymes like tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase is observed during growth on isoleucine or 2-keto-3-methylvalerate, highlighting the intricate enzymatic regulation of this pathway. nih.gov

Biological Significance and Roles in Non-Human Systems

This compound is not merely a metabolic byproduct but plays distinct roles in the biochemistry of various non-human organisms, from single-celled yeasts to complex plants.

Occurrence and Metabolic Fate in Microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

This compound is a known metabolite in common microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov In E. coli, it is recognized as a metabolite within the organism's metabolome. nih.gov In Saccharomyces cerevisiae, a key organism in fermented beverages, this compound is produced as part of its secondary metabolism. nih.gov While produced in smaller quantities compared to other linear esters, its corresponding ethyl ester, ethyl 2-hydroxy-4-methylpentanoate, contributes to the sensory profile of products like wine. nih.gov The production of such substituted esters and their precursor acids is an area of ongoing research in yeast metabolic engineering. nih.govnih.govescholarship.org

Metabolic engineering efforts in E. coli have demonstrated the potential to produce various hydroxy acids, indicating the flexibility of its metabolic pathways. mdpi.comnih.govaiche.org

Role in Plant Biochemistry and Defense Mechanisms (e.g., Arabidopsis thaliana)

In the model plant Arabidopsis thaliana, metabolic pathways are crucial for defense against pathogens. While direct evidence for the specific role of this compound in plant defense is still emerging, the broader context of metabolic reprogramming during plant-pathogen interactions is well-established. nih.gov Plants can utilize various metabolic intermediates to mount a defense response. nih.gov For instance, the degradation of fatty acids and the use of intermediates from the tricarboxylic acid (TCA) cycle are known to be part of the defense strategy in Arabidopsis against pathogens like Pseudomonas syringae. nih.gov The modulation of amino acid and carboxylic acid levels can influence complex signaling pathways that enhance plant defenses. nih.gov

Involvement in Non-Human Animal Metabolism and Nutrition (e.g., as amino acid precursor)

This compound is a recognized metabolite originating from the catabolism of the essential branched-chain amino acid, L-isoleucine. hmdb.casmolecule.comscbt.com Its presence is documented across various non-human animal species, indicating a conserved metabolic pathway. The compound is formed through the reduction of its corresponding α-keto acid, 2-Keto-3-methylvaleric acid, a reaction potentially mediated by enzymes such as lactate dehydrogenase. hmdb.casmolecule.com

The detection of this compound in a range of animals underscores its role in their standard metabolic processes. For instance, it has been identified in several species of poultry and other birds. In a study on mouse models with induced ulcerative colitis, a related compound, 2-hydroxy-4-methylpentanoic acid, was found to be significantly upregulated, suggesting a potential link to inflammatory processes and gut microbiome activity in these animals. acs.org While it is a direct product of amino acid breakdown, its function as a precursor for the re-synthesis of amino acids is less documented. However, its reversible formation from an α-keto acid intermediate highlights its close relationship with amino acid pools. smolecule.com

Table 1: Documented Presence of this compound in Non-Human Animals

| Common Name | Species/Group | Source |

|---|---|---|

| Chicken | Gallus gallus domesticus | |

| Turkey | Meleagris gallopavo | |

| Quail | Coturnix coturnix | |

| Pheasant | Phasianus colchicus | |

| Mallard Duck | Anas platyrhynchos | |

| Emu | Dromaius novaehollandiae | |

| Squab (Pigeon) | Columba livia domestica |

Integration within Broader Branched-Chain Fatty Acid Metabolism

This compound is classified as a branched-chain fatty acid and an alpha-hydroxy fatty acid. hmdb.canih.govfoodb.ca Its metabolism is intrinsically linked to the broader pathways of branched-chain amino acids (BCAAs), specifically isoleucine. The metabolic cascade begins with the BCAA L-isoleucine, which is converted to 2-Keto-3-methylvaleric acid. This keto acid is then reduced to form this compound. hmdb.casmolecule.com

This position establishes the compound as a key node in lipid and amino acid metabolic networks. hmdb.ca Research indicates that this hydroxy acid can influence the synthesis and degradation of other BCAAs, such as valine and leucine, demonstrating its integration and potential regulatory role within this metabolic system. Its formation represents a side reaction from the main energy-yielding catabolic pathway of isoleucine, and its concentration can reflect the metabolic flux through this pathway.

Table 2: Metabolic Pathway of this compound Formation

| Precursor | Intermediate | Product | Enzyme Family (Postulated) |

|---|

Degradation and Biotransformation of this compound

Microbial Catabolism and Enzymatic Degradation Pathways

Microorganisms play a significant role in the synthesis and degradation of this compound. The compound is a known metabolite produced by the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov In Saccharomyces cerevisiae, it is specifically identified as 2-Hydroxy-3-methylvalerate. nih.gov

The enzymatic pathways involve its formation from 2-Keto-3-methylvaleric acid via reduction. hmdb.casmolecule.com Conversely, the oxidation of this compound back to its keto form is also a critical metabolic reaction. smolecule.com Studies have also observed its interaction with other bacteria; for example, it has been shown to inhibit protein degradation by Corynebacterium glutamicum. biosynth.com The ability of enzymes to act on this compound is further demonstrated by the use of enzymatic resolution to separate its racemic mixtures.

Table 3: Microbial and Enzymatic Interactions with this compound

| Organism/Enzyme | Interaction Type | Finding | Source |

|---|---|---|---|

| Escherichia coli | Production | Identified as a metabolite produced by the organism. | nih.gov |

| Saccharomyces cerevisiae | Production | Identified as a metabolite found in the organism. | nih.gov |

| Corynebacterium glutamicum | Inhibition | Inhibits protein degradation by the bacterium. | biosynth.com |

Fate of this compound Analogues in Environmental Biodegradation Processes

Direct studies on the environmental biodegradation of this compound are limited. However, research into its structural analogues provides insight into its likely environmental fate. One such group of analogues are polyhydroxyalkanoates, which are biodegradable polyesters produced by various microorganisms.

Specifically, the biodegradation of copolymers containing 3-hydroxyvaleric acid (an isomer and close structural analogue) has been investigated. nih.gov Studies show that these polyesters are readily degraded in natural environments by a diverse range of microorganisms, including various bacteria and fungi. nih.gov The degradation process is influenced by both biotic factors, such as the specific microbial consortia present, and abiotic factors like temperature. nih.gov This suggests that similar hydroxy fatty acids, like this compound, would likely be susceptible to microbial degradation in soil and aquatic environments.

Advanced Analytical Methodologies for 2 Hydroxy 3 Methylpentanoic Acid Quantification and Stereoisomer Differentiation

Chromatographic Techniques

Chromatography is essential for the separation of 2-hydroxy-3-methylpentanoic acid from a complex mixture of other metabolites and for the resolution of its different stereoisomeric forms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely used technique for analyzing volatile compounds. nih.gov For a molecule like this compound, which contains polar hydroxyl and carboxyl groups, derivatization is a critical prerequisite to increase its volatility and thermal stability for successful GC-MS analysis. gcms.czsemanticscholar.org

To make this compound suitable for GC analysis, its polar functional groups must be chemically modified. gcms.cz This process, known as derivatization, reduces the compound's polarity and enhances its volatility. gcms.czresearchgate.net

Silylation: This is a common and effective method where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting silylated derivative is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and detection. gcms.czresearch-solution.com

Pentafluorobenzyl Bromide (PFBBr): This reagent specifically targets the carboxylic acid group to form a pentafluorobenzyl (PFB) ester. researchgate.netresearch-solution.comcolostate.edu This not only increases volatility but also introduces a group that is highly responsive to electron capture detection, significantly enhancing the sensitivity of the analysis. researchgate.netresearch-solution.com

Table 1: Common Derivatization Strategies for this compound in GC-MS

| Derivatization Strategy | Reagent Example | Target Functional Group(s) | Key Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl and Carboxyl | Increases volatility and thermal stability, improves peak shape. gcms.czresearch-solution.com |

| Esterification | Pentafluorobenzyl Bromide (PFBBr) | Carboxyl | Enhances volatility and provides high sensitivity with electron capture detection. researchgate.netresearch-solution.com |

Due to the presence of two chiral centers, this compound can exist as four different stereoisomers. hmdb.ca Since these isomers can have different biological activities, their separation is crucial. This is achieved using gas chromatography columns that contain a chiral stationary phase (CSP). nih.goveijppr.com CSPs are designed to interact differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. eijppr.com Polysaccharide-based and cyclodextrin-based CSPs are among the most effective for resolving a wide range of chiral compounds. eijppr.comcsfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by interactions such as hydrogen bonding and dipole-dipole interactions. eijppr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Techniques (e.g., LC-QTOF/MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative to GC-MS, especially for compounds that are not easily volatilized. nih.govchromatographyonline.com A significant advantage of LC-MS is that it often requires minimal or no derivatization. nih.gov

For comprehensive metabolic profiling, high-resolution mass spectrometry (HRMS) techniques, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS), are particularly valuable. nih.gov LC-QTOF/MS provides extremely accurate mass measurements, which allows for the confident identification of this compound by distinguishing it from other compounds that may have the same nominal mass (isobars). nih.gov This high level of specificity is essential in untargeted metabolomics, where the goal is to identify and quantify as many metabolites as possible in a biological sample. nih.gov Researchers can build in-house databases containing the accurate mass and retention times of known standards to rapidly and reliably identify compounds like this compound in complex mixtures. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatography separates compounds, spectroscopy is used to determine their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound. The chemical shifts, the splitting patterns (coupling constants), and the signal integrals in an NMR spectrum reveal the precise connectivity of the atoms.

Furthermore, advanced 2D NMR techniques can establish the relative stereochemistry of the two chiral centers. By comparing the acquired NMR data with that of synthetically prepared stereoisomers of known configuration, an unambiguous assignment of the absolute structure can be made.

Mass Spectrometry Fragmentation Patterns for Isomeric Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of this compound. nih.gov Due to the low volatility of this hydroxy acid, derivatization is a mandatory step prior to GC-MS analysis to convert it into a more volatile and thermally stable compound. metbio.netcreative-proteomics.com The most common method is silylation, which involves replacing the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmarinelipids.ca

The resulting di-TMS derivative of this compound has a distinct mass spectrum. researchgate.net While electron ionization (EI) mass spectrometry of the four stereoisomers—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—will produce identical mass spectra because they are stereoisomers with the same mass and elemental composition, the fragmentation pattern is characteristic of the molecule's core structure. hmdb.caepa.gov The key to isomeric identification, therefore, lies not in unique fragmentation patterns for each stereoisomer but in the chromatographic separation that occurs before the molecules enter the mass spectrometer. nih.gov The distinct retention times of the separated isomers on a chiral GC column, each then producing the same characteristic mass spectrum, allows for their individual identification and quantification.

The electron ionization (EI) mass spectrum of the trimethylsilyl derivative of a hydroxy fatty acid is characterized by specific cleavage patterns. The fragmentation is influenced by the positions of the TMS-ether and TMS-ester groups. Alpha-cleavage (cleavage of the bond adjacent to the carbon bearing a functional group) is a dominant process. For the di-TMS derivative of this compound, characteristic fragments arise from the cleavage of the carbon-carbon bond between C2 and C3.

Key Fragmentation Rules for TMS Derivatives of Hydroxy Acids:

Alpha-Cleavage: The bond adjacent to the carbon with the silyloxy group is prone to breaking.

McLafferty Rearrangement: Can occur if a gamma-hydrogen is available for transfer.

Loss of Functional Groups: Fragments corresponding to the loss of a methyl group (-15 Da) from a TMS moiety or the loss of the entire TMS group are common.

Below is a table of expected significant ions in the mass spectrum of the di-TMS derivative of this compound, based on general fragmentation patterns of silylated hydroxy acids. researchgate.netnih.govresearchgate.net

| m/z (mass-to-charge ratio) | Proposed Fragment Structure / Origin | Significance in Identification |

| 261 | [M-15]⁺: Loss of a methyl group (CH₃) from one of the TMS groups. | Confirms the presence of TMS groups and helps establish the molecular weight of the derivative. |

| 175 | [CH(OTMS)COOTMS]⁺: Cleavage between C2 and C3. | A key diagnostic ion for 2-hydroxy acids, indicating the structure around the first two carbons. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺: Rearrangement ion common in poly-silylated compounds. | A common, but non-specific, ion in the spectra of TMS derivatives. |

| 73 | [Si(CH₃)₃]⁺: The trimethylsilyl cation. | A ubiquitous and often abundant ion in the mass spectra of all TMS-derivatized compounds. |

This interactive table summarizes the primary mass fragments expected from the di-TMS derivative of this compound.

It is the successful chromatographic separation of the diastereomers on a suitable column prior to their entry into the mass spectrometer that enables their distinction. nih.gov

Sample Preparation and Matrix Considerations in Biological and Environmental Research

The reliability of this compound analysis is highly dependent on meticulous sample preparation. The goal is to isolate the analyte from complex matrices such as urine, blood, or environmental samples, concentrate it, and remove interfering substances without introducing contamination or causing the formation of artifacts. elgalabwater.comnih.gov

Extraction and Enrichment Techniques for this compound

Given that this compound is a polar organic acid, specific extraction techniques are required to efficiently isolate it from biological and environmental samples. metbio.nethmdb.ca The choice of method depends on the sample matrix, the required sensitivity, and the analytical platform (GC-MS or LC-MS).

Liquid-Liquid Extraction (LLE): This is a classic and widely used method for extracting organic acids from aqueous samples like urine. nih.govbiocyclopedia.com The process typically involves acidifying the sample to ensure the carboxylic acid is in its protonated, less polar form. An immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether, is then used to extract the analyte from the aqueous phase. jove.comscioninstruments.com Multiple extractions are often performed to maximize recovery. The organic extracts are then combined, dried, and evaporated before derivatization. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner alternative to LLE. nih.govmdpi.com For organic acids, anion-exchange SPE cartridges are commonly used. The process involves conditioning the cartridge, loading the sample (with pH adjusted to ensure the analyte is charged), washing away neutral and cationic interferences, and finally eluting the bound organic acids with a suitable solvent or pH change. nih.govmdpi.com Reversed-phase SPE can also be used after acidification of the sample. This technique is highly effective for both extraction and enrichment.

The table below compares the primary extraction techniques used for this compound.

| Technique | Principle | Common Solvents/Phases | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. jove.com | Aqueous sample (acidified), Ethyl Acetate, Diethyl Ether, Dichloromethane. biocyclopedia.com | Cost-effective, simple equipment. nih.gov | Can be labor-intensive, may form emulsions, less selective than SPE. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a different solvent. mdpi.com | Anion-exchange or reversed-phase cartridges. Elution with acidic or organic solvents. | High recovery and selectivity, cleaner extracts, easily automated. nih.govmdpi.com | Higher cost per sample, requires method development. |

This interactive table provides a comparative overview of common extraction methods for this compound.

Minimization of Artifact Formation and Contamination

Trace analysis of metabolites is highly susceptible to errors introduced during sample handling and preparation. elgalabwater.com Contamination and artifact formation are significant concerns that can lead to inaccurate quantification and misidentification. nih.gov

Sources of Contamination:

Lab Environment: Dust and atmospheric particles can introduce contaminants. Performing sample preparation in a clean environment, such as a laminar flow hood, is recommended. elgalabwater.com

Reagents and Solvents: Impurities in solvents, derivatizing agents, and water can interfere with analysis. omni-inc.com Using high-purity, analytical-grade reagents is essential. Procedural blanks (reagents processed without a sample) should be run to identify any background contamination. coleparmer.com

Equipment: Glassware and plasticware can leach contaminants (e.g., phthalates from plastics) or retain residues from previous analyses. elgalabwater.com Thorough cleaning of all equipment, including an acid wash followed by rinses with high-purity water, is critical. coleparmer.com Using disposable, certified-clean labware can also minimize this risk.

Artifact Formation:

Derivatization: The derivatization step, while necessary for GC-MS, can be a source of artifacts. Incomplete reactions or side reactions with other matrix components can generate interfering peaks. nih.gov For example, the presence of water can hydrolyze TMS reagents, reducing derivatization efficiency.

Sample Degradation: this compound, like other metabolites, can be subject to degradation if samples are not stored properly (e.g., at -80°C) or handled correctly.

Extraction Process: The conditions used during extraction, such as extreme pH or high temperatures, can potentially alter the analyte. For instance, the use of certain alcohols like methanol (B129727) in the presence of endogenous enzymes (lipases) in a urine sample has been shown to cause the formation of methyl ester artifacts from carboxylic acids. mahidol.ac.th

To ensure data integrity, strict adherence to good laboratory practices is paramount. This includes wearing appropriate personal protective equipment like gloves to prevent direct contamination, careful selection and cleaning of all materials, and the routine analysis of quality control samples and procedural blanks. elgalabwater.comomni-inc.com

Environmental Distribution and Ecological Significance of 2 Hydroxy 3 Methylpentanoic Acid

Natural Occurrence and Detection in Non-Biological Matrices

Direct quantitative detection of 2-Hydroxy-3-methylpentanoic acid in non-biological environmental matrices such as water, soil, or air is not widely documented in current literature. However, substantial evidence from microbiological studies strongly implies its transient existence and importance in these environments, particularly in soil.

Its presence in the environment is intrinsically linked to microbial activity. The compound is a known metabolite produced by various microorganisms. nih.govcymitquimica.com For instance, the (2R,3R) stereoisomer has been reported in Saccharomyces cerevisiae (a type of yeast), and the compound has also been isolated from the bacterium Corynebacterium glutamicum. nih.govcymitquimica.com

Research has successfully isolated numerous bacterial strains from soil that are capable of degrading related alpha-hydroxy acids. nih.gov A study focused on the optically asymmetric degradation of dl-2-hydroxy-4-methylpentanoic acid (a structurally similar compound) led to the isolation of 33 bacterial strains from soil, including species from the genera Bacillus, Brevibacterium, Corynebacterium, Pseudomonas, and Streptomyces. nih.gov The ability of these common soil bacteria to utilize alpha-hydroxy acids as a substrate strongly suggests that this compound, as a product of amino acid metabolism, is likely produced and consumed in soil environments as part of microbial metabolic cycles. nih.gov

Furthermore, this compound (referred to as 2-hydroxy-3-methylvalerate) has been identified as a microbial volatile organic compound (VOC). nih.gov A study investigating the effects of VOCs from plant growth-promoting bacteria (PGPB) on rice (Oryza sativa) found that 2-hydroxy-3-methylvalerate was one of the key metabolites contributing to metabolic changes in the plants. nih.gov This finding indicates that the compound can be released from soil-borne microbes and can exist in the gaseous phase within the soil and rhizosphere, where it can act as a signaling molecule. nih.gov

Table 1: Soil Bacteria Associated with the Metabolism of Related α-Hydroxy Acids

Role in Geochemical Cycles and Organic Matter Transformation

As a microbial metabolite, this compound is an intermediate in the biogeochemical cycling of carbon and nitrogen. Its formation is a step in the catabolism of L-isoleucine, an essential amino acid, linking it directly to the transformation of proteinaceous organic matter in the environment.

The general pathway involves the deamination of isoleucine to form 2-Keto-3-methylvaleric acid, which is then reduced to this compound, possibly by enzymes such as lactate (B86563) dehydrogenase. ymdb.ca This process is a component of the broader microbial loop, where complex organic matter is broken down into simpler compounds.

Studies on the microbial degradation of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters of hydroxyalkanoic acids, further illustrate the role of such compounds in the carbon cycle. nih.govsfu-kras.ru Microorganisms in soil and other environments produce extracellular enzymes (depolymerases) to hydrolyze these polymers into soluble monomers and oligomers, which can then be transported into the cells and used as carbon and energy sources. sfu-kras.ru The ability of diverse soil microbes, including bacteria and fungi, to degrade polymers containing 3-hydroxyvalerate (B1259860) units highlights the prevalence of metabolic pathways for processing short-chain hydroxy acids. nih.govsfu-kras.ru

The degradation of this compound itself by soil bacteria, as demonstrated by resolution studies, represents a key step in returning carbon from amino acids to the central carbon metabolism of the microbial community. nih.gov The enantiomer-specific dehydrogenation of the hydroxy acid to its corresponding 2-oxo acid is the first step in this process, channeling the carbon into pathways like the Krebs cycle for energy production or biosynthesis. nih.gov This transformation is a critical link in the mineralization of organic nitrogen and the recycling of carbon within terrestrial and potentially aquatic ecosystems.

Potential as a Biomarker or Indicator in Environmental Systems

The specific origin of this compound from isoleucine metabolism and its production by certain microbes lend it potential as a biomarker for specific biological activities in environmental systems.

A compelling case for its use as a biomarker comes from the study of plant-microbe interactions. The detection of 2-hydroxy-3-methylvalerate as a volatile organic compound that elicits metabolic changes in rice plants suggests it may function as a signal in the rhizosphere. nih.gov Its presence and concentration could, therefore, serve as an indicator of active, growth-promoting plant-bacterial associations. nih.gov In the study, it was among the metabolites that most contributed to the metabolic differentiation between control plants and those exposed to beneficial bacterial volatiles. nih.gov

Furthermore, the presence of specific bacterial strains or the expression of genes encoding for enzymes that metabolize this compound could serve as a functional biomarker for isoleucine degradation pathways in a given environment. As demonstrated, bacteria like Bacillus freudenreichii and Brevibacterium albidum are particularly efficient at degrading related hydroxy acids. nih.gov Monitoring for these organisms or their specific dehydrogenases could provide insight into the turnover of amino acid-derived carbon in soil.

This is analogous to how other microbial metabolites are used to trace biogeochemical processes. For example, specific metabolites are used to track the degradation of pollutants like phthalates in estuarine sediments, where the presence of intermediate products helps to identify the active microbial players and pathways. biorxiv.org Similarly, detecting this compound could signify active microbial processing of labile organic matter in complex environmental systems.

Table 2: Research Findings Highlighting the Biomarker Potential of this compound

Table of Mentioned Compounds

Mechanistic Studies and Computational Chemistry of 2 Hydroxy 3 Methylpentanoic Acid

Elucidation of Reaction Mechanisms in Chemical and Enzymatic Transformations

The formation of 2-hydroxy-3-methylpentanoic acid in biological systems is intrinsically linked to the metabolism of the branched-chain amino acid L-isoleucine. A key transformation is the reduction of the α-keto acid precursor, 2-keto-3-methylvaleric acid (KMVA), to this compound. This reaction is of particular interest in the context of metabolic disorders such as maple syrup urine disease (MSUD), where elevated levels of branched-chain amino and keto acids are observed.

Enzymatic Reduction of 2-Keto-3-methylvaleric Acid:

The primary enzymatic route for the synthesis of this compound involves the action of dehydrogenase enzymes. It is proposed that lactate (B86563) dehydrogenase (LDH) or a similar dehydrogenase is responsible for the reduction of KMVA. nih.govyoutube.commatthey.comymdb.ca The generally accepted mechanism for LDH-catalyzed reduction of a ketone involves a direct hydride transfer from the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor to the carbonyl carbon of the substrate.

The proposed mechanism for the reduction of KMVA by a dehydrogenase, analogous to the action of lactate dehydrogenase on pyruvate (B1213749), can be outlined as follows:

Substrate Binding: The enzyme binds both the NADH cofactor and the substrate, 2-keto-3-methylvaleric acid, in its active site.

Hydride Transfer: A hydride ion (H⁻) is transferred from the C4 position of the dihydronicotinamide ring of NADH to the carbonyl carbon (C2) of KMVA. This is the key stereochemistry-determining step.

Protonation: A proton (H⁺) is transferred from a nearby acidic amino acid residue in the enzyme's active site (often a histidine) to the carbonyl oxygen of KMVA.

Product Release: The resulting this compound and the oxidized cofactor (NAD⁺) are released from the enzyme.

This reversible reaction allows for the interconversion of the keto-acid and hydroxy-acid forms, playing a role in the metabolic regulation of L-isoleucine. nih.gov

Chemical Synthesis:

In a laboratory setting, this compound can be synthesized through the reduction of its corresponding α-keto ester or acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions typically proceed via a nucleophilic addition of a hydride to the carbonyl group, followed by protonation of the resulting alkoxide. However, without the use of chiral catalysts or resolving agents, these methods result in a racemic or diastereomeric mixture of the product stereoisomers.

Stereochemical Control and Regioselectivity in this compound Reactions

The structure of this compound contains two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The control of stereochemistry in the synthesis and reactions of this molecule is a critical aspect of its study.

Stereoselectivity in Enzymatic Transformations:

The enzymatic reduction of 2-keto-3-methylvaleric acid exhibits a high degree of stereoselectivity, which is dictated by the specific three-dimensional structure of the enzyme's active site. The orientation of the bound substrate relative to the NADH cofactor determines which face of the carbonyl group is accessible for hydride attack, thus defining the stereochemistry at the C2 position. The stereochemistry at the C3 position is predetermined by the stereochemistry of the L-isoleucine precursor.

Studies on the stereoisomers of this compound found in biological samples from individuals with maple syrup urine disease have provided insights into the stereospecificity of the enzymatic processes involved in L-isoleucine metabolism.

Stereocontrol in Chemical Synthesis:

Achieving stereochemical control in the chemical synthesis of a specific stereoisomer of this compound requires the use of stereoselective synthetic methods. Some of these approaches include:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a specific stereoisomer of isoleucine, allows for the preservation of the stereocenter at the C3 position. Subsequent reactions would then focus on the stereoselective creation of the hydroxyl group at the C2 position.

Asymmetric Reduction: The use of chiral reducing agents or catalysts can enantioselectively reduce the carbonyl group of 2-keto-3-methylvaleric acid or its ester derivatives. For example, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can favor the formation of one enantiomer over the other.

Enzymatic Resolution: This technique involves the use of an isolated enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The regioselectivity in reactions involving this compound is generally straightforward due to the distinct reactivity of the two functional groups: the carboxylic acid and the secondary alcohol. Reactions can be directed to one of these sites by choosing appropriate reagents and protecting groups. For instance, esterification will selectively occur at the carboxyl group, while oxidation will target the hydroxyl group.

Quantum Chemical Calculations and Molecular Modeling of this compound and its Interactions

Computational chemistry provides a powerful toolkit for investigating the properties of this compound at the molecular level. Techniques such as quantum chemical calculations and molecular modeling can offer deep insights into its structure, energetics, and reactivity.

Conformational Analysis and Energetic Profiles

The flexibility of the pentanoic acid backbone allows this compound to adopt multiple conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior in different environments.

Conformational Search: A systematic or stochastic conformational search can be performed to identify the low-energy conformers of each stereoisomer. These calculations are typically carried out using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT) for more accurate energy refinement. researchgate.netmdpi.com

Energetic Profiles: The relative energies of the stable conformers can be used to construct a potential energy surface. This allows for the identification of the global minimum energy structure and the energy barriers between different conformations. The energetic profiles are influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxyl groups, and steric hindrance between the methyl and ethyl groups.

Below is a hypothetical data table illustrating the kind of information that would be generated from a conformational analysis of the (2R,3R) and (2S,3S) stereoisomers.

| Stereoisomer | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C2-C3-C4) | Intramolecular H-bond (distance Å) |

| (2R,3R) | 1 | 0.00 | -65.2° | 1.95 (OH...O=C) |

| (2R,3R) | 2 | 1.25 | 175.8° | None |

| (2R,3R) | 3 | 2.10 | 55.4° | 2.10 (OH...O-H) |

| (2S,3S) | 1 | 0.00 | 64.9° | 1.96 (OH...O=C) |

| (2S,3S) | 2 | 1.30 | -176.1° | None |

| (2S,3S) | 3 | 2.05 | -55.8° | 2.12 (OH...O-H) |

This is a representative table. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of this compound and its stereoisomers.

Prediction of NMR Spectra: DFT methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each stereoisomer. mdpi.comnih.gov By comparing the calculated spectra with experimental data, it is possible to assign the correct stereochemistry to a synthesized or isolated compound. The calculated chemical shifts are highly sensitive to the molecular geometry, making them a valuable tool for conformational analysis as well.

The following table provides a hypothetical comparison of predicted ¹³C NMR chemical shifts for the different stereoisomers of this compound.

| Carbon Atom | Predicted ¹³C Shift (ppm) - (2R,3R) | Predicted ¹³C Shift (ppm) - (2S,3S) | Predicted ¹³C Shift (ppm) - (2R,3S) | Predicted ¹³C Shift (ppm) - (2S,3R) |

| C1 (COOH) | 178.5 | 178.5 | 178.2 | 178.2 |

| C2 (CHOH) | 72.1 | 72.1 | 71.8 | 71.8 |

| C3 (CH) | 40.3 | 40.3 | 41.5 | 41.5 |

| C4 (CH₂) | 25.8 | 25.8 | 26.1 | 26.1 |

| C5 (CH₃) | 11.5 | 11.5 | 11.7 | 11.7 |

| C6 (C3-CH₃) | 15.2 | 15.2 | 14.9 | 14.9 |

This is a representative table. Actual values would require specific computational studies.

Prediction of Reaction Pathways: Computational modeling can be used to investigate the reaction mechanisms of this compound in detail. By calculating the structures and energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This approach can be used to understand the stereoselectivity of enzymatic reactions by modeling the substrate and cofactor within the enzyme's active site. For chemical reactions, it can help in predicting the most favorable reaction conditions and the expected product distribution.

Emerging Research Areas and Future Directions for 2 Hydroxy 3 Methylpentanoic Acid

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The chemical synthesis of specific stereoisomers of 2-Hydroxy-3-methylpentanoic acid and its esters has been achieved, often starting from the chiral pool of amino acids like L-isoleucine and L-allo-isoleucine. frontiersin.org For instance, the synthesis of the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate has been successfully demonstrated. frontiersin.org Additionally, modern synthetic strategies, such as the Fukuyama-Mitsunobu reaction, have been employed for producing related chiral hydroxy acids, demonstrating advanced chemical methodologies that could be adapted for this specific compound. acs.org

However, future research is trending towards more sustainable and efficient production methods. A key area of development is the use of biocatalysis and chemoenzymatic routes. These approaches leverage the high selectivity of enzymes to produce enantiomerically pure compounds, reducing the need for harsh chemicals and complex purification steps associated with traditional organic synthesis. The future of its synthesis likely lies in engineered microbial systems or cell-free enzymatic cascades that can convert renewable feedstocks, such as glucose or isoleucine from fermentation, directly into the desired stereoisomer of this compound.

Table 1: Comparison of Synthetic Approaches for Chiral Hydroxy Acids

| Method | Description | Advantages | Challenges for this compound |

|---|---|---|---|

| Classical Chemical Synthesis | Multi-step reactions starting from chiral precursors like amino acids. frontiersin.org | Well-established, allows for the creation of all stereoisomers. | Often requires protecting groups, harsh reagents, and can have moderate yields. |

| Modern Organic Synthesis | Utilizes advanced reactions like the Fukuyama-Mitsunobu amination for related compounds. acs.org | High control over stereochemistry, improved yields. | Complex catalysts and reagents can be costly and difficult to scale. |

| Biocatalysis/Fermentation | Uses whole microbial cells (e.g., engineered E. coli or yeast) or isolated enzymes to convert a substrate to the product. | Highly specific, environmentally friendly ("green"), uses renewable resources. | Requires significant metabolic engineering, optimization of fermentation conditions, and efficient product recovery. |

Exploration of Undiscovered Metabolic Pathways and Enzymatic Functions in Diverse Organisms

The primary known metabolic pathway for this compound formation is the reduction of its corresponding α-keto acid (α-keto-β-methylvalerate), an intermediate in isoleucine catabolism. nih.gov This reaction is thought to be catalyzed by enzymes such as lactate (B86563) dehydrogenase. The compound has been identified in a variety of organisms, including the bacterium Corynebacterium glutamicum and the yeast Saccharomyces cerevisiae. biosynth.com

Advanced Analytical Tool Development for In Situ and Real-Time Analysis

Currently, the analysis of this compound relies on standard laboratory techniques like chromatography and mass spectrometry. While precise, these methods are typically offline and labor-intensive, making it difficult to monitor the compound's concentration dynamically. oup.com

A significant future direction is the development of advanced analytical tools for in situ and real-time analysis. This includes the creation of genetically encoded biosensors. By using transcription factors that naturally respond to specific organic acids, researchers have successfully created biosensors for compounds like benzoic acid and 4-hydroxyphenylacetic acid. frontiersin.orgnih.gov This approach could be adapted to create a biosensor for this compound, enabling high-throughput screening of engineered microbes for enhanced production. Furthermore, electrochemical methods, which can monitor microbial metabolism in real-time by detecting electron transfer, offer another promising avenue for developing sensors to track its production in bioreactors or its presence in complex environments. nih.gov

Investigating Ecological Roles in Complex Microbial Communities and Ecosystems

The presence of this compound in various microorganisms suggests it may have ecological significance. Other microbially-produced hydroxy fatty acids are known to possess antimicrobial properties, indicating a potential role in defense and competition within microbial communities. biosynth.com

Future investigations should focus on defining this role. This includes testing its antimicrobial activity against a broad spectrum of bacteria and fungi. Another key research area is its potential function as a signaling molecule, such as in quorum sensing, which is a common role for metabolites in microbial ecosystems. Furthermore, as a low-molecular-weight organic acid, it could play a role in soil ecosystems by affecting nutrient bioavailability through the chelation of metal ions, a known function of similar soil organic acids. mdpi.com

Potential for Non-Clinical Biotechnological Applications (e.g., as chiral building blocks for fine chemicals, flavors, or intermediates in non-human focused industrial processes)

The chiral nature of this compound makes it a valuable molecule for various biotechnological applications beyond the clinical sphere.

Chiral hydroxy acids are valuable building blocks for the synthesis of complex molecules. A major emerging application is in the production of biodegradable polymers. Polyhydroxyalkanoates (PHAs) are microbially produced polyesters of hydroxy acids that serve as a sustainable alternative to petroleum-based plastics. nih.govresearchgate.netmdpi.com The incorporation of different monomers, such as those with branched chains like this compound, can alter the physical properties of the resulting polymer, creating novel materials with tailored flexibility, crystallinity, and degradation rates. nih.govelsevierpure.com Research is focused on engineering microbes like S. cerevisiae to produce PHAs with diverse monomer compositions. nih.gov The use of this compound as a monomer could lead to new bioplastics with unique properties suitable for specialized applications in packaging or agriculture.

Hydroxy acids and their corresponding esters are known contributors to the flavor and aroma profiles of many foods, particularly fermented products like wine. For example, ethyl esters of related hydroxy acids are recognized as potent strawberry-like aroma compounds in wine. nih.gov

Specifically, the ester methyl (2S,3S)-2-hydroxy-3-methylpentanoate has been identified as a fruity-smelling odorant in guavas. frontiersin.org This finding highlights a direct role for derivatives of this compound in the desirable flavor profiles of natural products. Future research could explore the enzymatic or microbial production of this and other esters for use as natural flavor compounds in the food industry. Understanding the conditions that favor its formation during fermentation could also allow for better control and enhancement of flavor in products like fruit wines and cheeses.

Table 2: Potential Non-Clinical Applications

| Application Area | Specific Use | Scientific Rationale |

|---|---|---|

| Advanced Materials | Monomer for specialty bioplastics (PHAs). nih.govnih.gov | The branched-chain structure could impart unique thermal or mechanical properties (e.g., amorphousness, elasticity) to the polymer. elsevierpure.com |

| Agrochemicals | Chiral precursor for pesticides or herbicides. nih.gov | Many bioactive molecules are chiral; using an enantiomerically pure starting material can lead to more effective and specific final products. |

| Food Science | Production of natural flavor esters. frontiersin.org | Esters of hydroxy acids are known to have pleasant, fruity aromas. Enzymatic esterification can create valuable "natural" flavorings. |

| Chemical Industry | Versatile chiral building block. | The two functional groups (hydroxyl and carboxyl) and two chiral centers make it a useful starting point for complex organic synthesis. |

Q & A

Q. What is the biosynthetic pathway of HMVA, and how is it linked to L-isoleucine metabolism?

HMVA is synthesized via the catabolism of L-isoleucine. The pathway involves the oxidative decarboxylation of 2-oxo-3-methylvaleric acid (KMVA) by branched-chain α-keto acid dehydrogenase (BCKDH), followed by reduction to HMVA, likely mediated by lactate dehydrogenase (LDH) . In maple syrup urine disease (MSUD), BCKDH deficiency leads to elevated HMVA levels in urine and blood, serving as a diagnostic biomarker .

Q. What analytical methods are recommended for detecting HMVA in biological samples?

HMVA can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, GC-MS protocols involve derivatization (e.g., trimethylsilylation) to improve volatility, while LC-MS/MS employs hydrophilic interaction liquid chromatography (HILIC) for separation . Nuclear magnetic resonance (NMR) spectroscopy is also used for structural confirmation, with characteristic signals at δH 1.93 (methine) and δC 74.3 (oxy-methine) .

Q. What safety precautions are necessary when handling HMVA in laboratory settings?

While HMVA is not classified as hazardous, standard laboratory safety protocols apply:

- Use chemical-resistant gloves (nitrile or neoprene) and safety goggles.

- Ensure mechanical ventilation to avoid aerosol exposure.

- In case of skin contact, wash immediately with soap and water for ≥15 minutes .

Advanced Research Questions

Q. How can the stereochemistry of HMVA be resolved, and what techniques validate its absolute configuration?

The four stereoisomers of HMVA (2R,3R; 2R,3S; 2S,3R; 2S,3S) can be differentiated using enantioselective HPLC with chiral columns (e.g., CHIRALPAK MA(+) and CuSO4 eluent). For instance, (2S,3S)-HMVA elutes at 33.0 min, while (2R,3R) elutes at 19.0 min . X-ray crystallography or circular dichroism (CD) further corroborates configurations .

Q. What experimental models are suitable for studying HMVA accumulation in metabolic disorders?

- In vitro : Fibroblast cultures from MSUD patients can be used to assay BCKDH activity via [14C]-2-methylbutanoic acid incorporation, measuring radiolabeled CO2 release .

- In vivo : Transgenic mice with BCKDH mutations replicate HMVA accumulation and neurological symptoms, enabling therapeutic testing .

Q. How can HMVA derivatives be synthesized for structure-activity relationship (SAR) studies?

Q. What contradictions exist in HMVA’s reported metabolic roles, and how can they be addressed?

While HMVA is primarily a MSUD biomarker, some studies suggest its potential as a signaling molecule in bacterial quorum sensing. Discrepancies in its bioactivity profiles may arise from stereoisomer-specific effects. Resolution requires enantiopure HMVA synthesis and comparative assays in microbial models .

Methodological Tables

Key Research Gaps

- Mechanistic Insights : The role of HMVA in non-MSUD contexts (e.g., microbial symbiosis) remains underexplored.

- Therapeutic Targeting : Development of HMVA-specific enzyme inhibitors requires crystallographic data on KMVA reductase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.